molecular formula C10H8N2O B1288073 4-isocyanato-1-methyl-1H-indole CAS No. 887922-92-1

4-isocyanato-1-methyl-1H-indole

Cat. No.: B1288073
CAS No.: 887922-92-1
M. Wt: 172.18 g/mol
InChI Key: TVGVHXVLMROUII-UHFFFAOYSA-N
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Description

4-isocyanato-1-methyl-1H-indole: is a chemical compound belonging to the indole family, characterized by the presence of an isocyanate group at the fourth position and a methyl group at the first position of the indole ring. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals due to their diverse biological activities .

Biochemical Analysis

Biochemical Properties

4-isocyanato-1-methyl-1H-indole plays a crucial role in biochemical reactions due to its reactive isocyanate group. This group can form covalent bonds with nucleophilic sites on enzymes, proteins, and other biomolecules. For instance, it can interact with amino groups on proteins, leading to the formation of stable urea linkages. These interactions can modify the activity of enzymes and proteins, potentially inhibiting or activating their functions. The compound’s ability to form such covalent bonds makes it a valuable tool in studying protein function and enzyme mechanisms .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modifying key proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For example, it may inhibit specific kinases or phosphatases, leading to altered phosphorylation states of signaling proteins. This can result in changes in gene expression patterns and metabolic fluxes within the cell. Additionally, the compound’s interactions with cellular proteins can affect cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The isocyanate group reacts with nucleophilic sites on enzymes and proteins, forming stable covalent bonds. This can lead to enzyme inhibition or activation, depending on the specific target and the nature of the modification. For instance, the compound may inhibit a key metabolic enzyme by blocking its active site, thereby reducing its catalytic activity. Alternatively, it may activate a signaling protein by stabilizing its active conformation. These molecular interactions are critical for understanding the compound’s biochemical and cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions, but it can degrade over time, especially in the presence of moisture or reactive chemicals. Long-term studies have shown that the compound’s effects on cellular function can persist for extended periods, but the extent of these effects may diminish as the compound degrades. In vitro and in vivo studies have demonstrated that the compound can have lasting impacts on cellular processes, although the specific outcomes depend on the experimental conditions and the duration of exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, the compound can exhibit toxic or adverse effects, such as cellular damage or organ toxicity. These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in biochemical research .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic fluxes and metabolite levels. The compound can be metabolized by specific enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules. These metabolic interactions can influence the overall metabolic state of the cell, affecting energy production, biosynthesis, and degradation pathways. Understanding these metabolic pathways is essential for elucidating the compound’s biochemical effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. For example, the compound may be actively transported into cells by specific membrane transporters or bind to intracellular proteins that facilitate its distribution. These transport and distribution mechanisms are critical for determining the compound’s cellular and biochemical effects .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound may be directed to specific organelles or compartments within the cell, where it can exert its biochemical effects. For instance, it may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. Alternatively, it may accumulate in the cytoplasm or mitochondria, affecting metabolic processes and signaling pathways. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-isocyanato-1-methyl-1H-indole typically involves the reaction of 4-amino-1-methyl-1H-indole with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the selective formation of the isocyanate group at the fourth position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced equipment to handle hazardous reagents like phosgene safely. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 4-isocyanato-1-methyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

4-isocyanato-1-methylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c1-12-6-5-8-9(11-7-13)3-2-4-10(8)12/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVGVHXVLMROUII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C=CC=C21)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40594539
Record name 4-Isocyanato-1-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887922-92-1
Record name 4-Isocyanato-1-methyl-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887922-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Isocyanato-1-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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